molecular formula C7H8ClN3O B13699871 N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide

N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide

Cat. No.: B13699871
M. Wt: 185.61 g/mol
InChI Key: GLADTMQAGMTKLA-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide typically involves the reaction of 6-chloro-4-methyl-3-pyridazinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using different solvents or catalysts.

Chemical Reactions Analysis

N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is used in biological research to study its effects on different biological pathways and molecular targets.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, pyridazine derivatives have been shown to inhibit platelet aggregation and possess anti-inflammatory properties . The exact molecular pathways involved depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide can be compared with other pyridazine derivatives, such as:

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

N-(6-chloro-4-methylpyridazin-3-yl)acetamide

InChI

InChI=1S/C7H8ClN3O/c1-4-3-6(8)10-11-7(4)9-5(2)12/h3H,1-2H3,(H,9,11,12)

InChI Key

GLADTMQAGMTKLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NC(=O)C)Cl

Origin of Product

United States

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